

# Application Note: Total Synthesis of Detoxin D1

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## Compound of Interest

Compound Name: Detoxin D1

CAS No.: 37878-19-6

Cat. No.: B1670316

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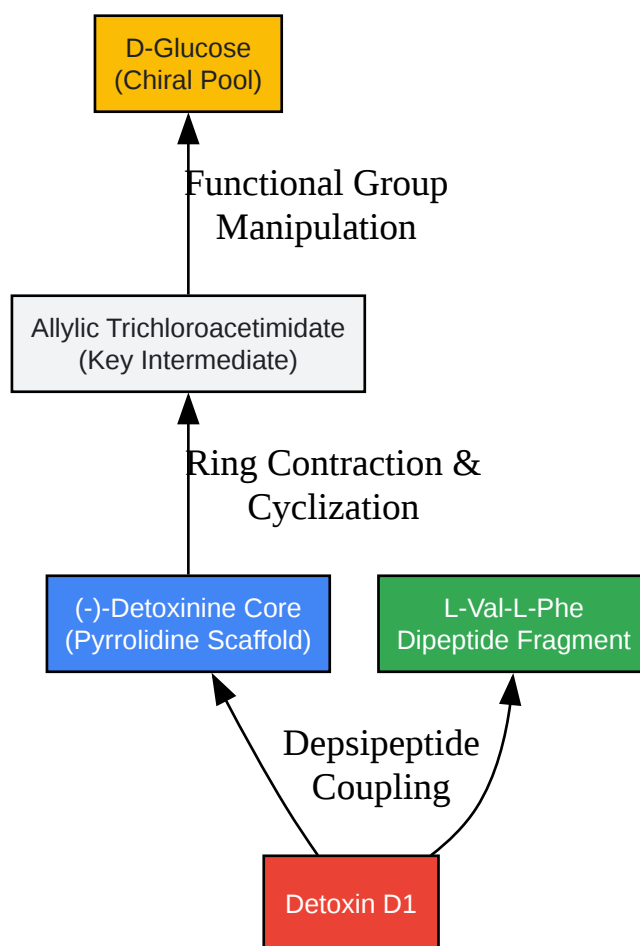
## Abstract & Strategic Overview

**Detoxin D1** is a bioactive depsipeptide produced by *Streptomyces caespitosus*.<sup>[3]</sup> Its structure comprises a unique polyfunctionalized pyrrolidine core, (-)-detoxinine [(2S,3R)-3-hydroxy-2-pyrrolidinepropanoic acid derivative], linked to a dipeptide side chain.<sup>[2]</sup> The primary synthetic challenge lies in establishing the continuous stereocenters of the detoxinine core.

This protocol adopts the strategy developed by Ohfuné et al., which utilizes D-glucose as a chiral template. The key transformation is the [3,3]-sigmatropic rearrangement (Overman rearrangement) of an allylic trichloroacetimidate derived from a glucose intermediate to stereoselectively install the C-N bond with the correct chirality.

## Retrosynthetic Analysis

The synthesis disconnects **Detoxin D1** into three primary modules: the Detoxinine Core, L-Valine, and L-Phenylalanine.



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Figure 1: Retrosynthetic logic flow from **Detoxin D1** to D-Glucose.[2]

## Experimental Protocols

### Phase 1: Synthesis of the (-)-Detoxinine Core

Objective: Convert D-glucose into the functionalized pyrrolidine core.[2]

#### Step 1: Preparation of the Allylic Alcohol Intermediate

Starting from Diacetone-D-glucose, we generate the allylic alcohol required for the rearrangement.

- Starting Material: 1,2:5,6-Di-O-isopropylidene- $\alpha$ -D-glucofuranose.[2]

- Selective Hydrolysis: Treat with 0.8% H<sub>2</sub>SO<sub>4</sub> in MeOH (25°C, 12 h) to selectively deprotect the 5,6-acetonide.
- Oxidative Cleavage: Add NaIO<sub>4</sub> (1.2 equiv) in aqueous THF to cleave the C5-C6 bond, yielding the aldehyde.
- Wittig Olefination: Treat the crude aldehyde with Ph<sub>3</sub>P=CHCO<sub>2</sub>Et in benzene (reflux, 4 h) to install the α,β-unsaturated ester.
- Reduction: Reduce the ester to the allylic alcohol using DIBAL-H (2.2 equiv) in CH<sub>2</sub>Cl<sub>2</sub> at -78°C.

Yield Check: Expect ~75% yield over 4 steps. QC Point: <sup>1</sup>H NMR should show characteristic vinyl protons at δ 5.8–6.0 ppm.

## Step 2: The Overman Rearrangement (Key Step)

This step transfers chirality from the sugar oxygen to the new nitrogen center.

- Imidate Formation:
  - Dissolve the allylic alcohol (1.0 equiv) in dry CH<sub>2</sub>Cl<sub>2</sub> at 0°C.
  - Add Trichloroacetonitrile (Cl<sub>3</sub>CCN) (1.5 equiv) and a catalytic amount of DBU (0.1 equiv). [\[2\]](#)
  - Stir for 1 h. The solution will turn yellow/orange.
  - Critical: Filter through a short pad of neutral alumina to remove DBU (prevents side reactions). Concentrate in vacuo below 30°C.
- Thermal Rearrangement:
  - Dissolve the crude imidate in degassed Xylene (0.05 M concentration).
  - Heat to reflux (140°C) for 12–24 h under Argon.

- Mechanism: The [3,3]-sigmatropic shift occurs suprafacially, converting the allylic imidate into an allylic trichloroacetamide.
- Isolation: Evaporate solvent and purify via flash chromatography (EtOAc/Hexanes).

Data Visualization: Reaction Conditions

Parameter	Condition	Purpose
Solvent	Xylene (degassed)	High boiling point for activation energy; degassing prevents oxidation.[2]
Temperature	140°C (Reflux)	Drives the sigmatropic shift.
Concentration	0.05 M	Dilution favors intramolecular rearrangement over polymerization.

| Catalyst | DBU (trace) | Promotes imidate formation; must be removed before heating.[2] |

### Step 3: Pyrrolidine Ring Formation

- Ozonolysis: Treat the rearranged alkene with O<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>/MeOH at -78°C, followed by reductive workup (NaBH<sub>4</sub>) to generate the diol.
- Cyclization:
  - Selectively tosylate the primary alcohol (TsCl, Pyridine).
  - Treat with base (NaH, THF) to induce intramolecular nucleophilic attack by the amide nitrogen, closing the ring to form the pyrrolidine.
- Deprotection: Hydrolyze the trichloroacetamide group (using NaOH/MeOH or similar mild alkaline conditions) to reveal the secondary amine.

## Phase 2: Peptide Coupling and Final Assembly

Objective: Attach the L-Valine and L-Phenylalanine residues to the Detoxinine core.[2]

## Step 4: Fragment Coupling

- Side Chain Preparation: Synthesize Boc-L-Val-L-Phe-OH using standard EDC/HOBt coupling.
- Coupling to Core:
  - Dissolve (-)-detoxinine ester (amine free base) in DMF.[2]
  - Add Boc-L-Val-L-Phe-OH (1.1 equiv), HATU (1.2 equiv), and DIEA (2.5 equiv).[2]
  - Stir at 0°C → RT for 16 h.
  - Observation: Reaction progress monitored by HPLC (disappearance of free amine).
- Deprotection:
  - Remove Boc group: TFA/CH<sub>2</sub>Cl<sub>2</sub> (1:1), 1 h.
  - Global deprotection of esters (if benzyl/methyl esters used): Hydrogenolysis (H<sub>2</sub>, Pd/C) or LiOH hydrolysis depending on the specific protecting group strategy.

## Validation & Quality Control

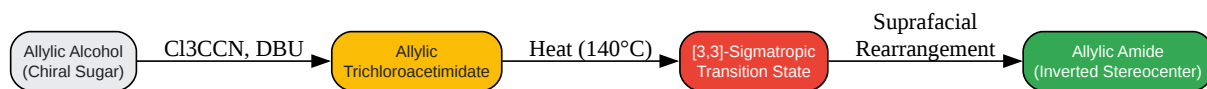
### Structural Verification (NMR)

The identity of **Detoxin D1** is confirmed by the presence of key diagnostic signals.

Moiety	Signal ( <sup>1</sup> H NMR, 500 MHz, D <sub>2</sub> O)	Multiplicity	Interpretation
Detoxinine Core	δ 4.20 - 4.45	Multiplet	C2/C3 Methines of pyrrolidine
Valine	δ 0.95, 0.98	Doublets	Isopropyl methyls
Phenylalanine	δ 7.20 - 7.40	Multiplet	Aromatic protons
Linkage	δ 8.2 - 8.5	Doublet	Amide NH protons (if in DMSO-d <sub>6</sub> )

## Graphviz Workflow: Overman Rearrangement Mechanism

The stereochemical fidelity of this synthesis relies on the concerted nature of the rearrangement.



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Figure 2: Mechanistic flow of the stereodetermining Overman rearrangement.

## References

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## Sources

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- [2. Detoxin D1 | C28H41N3O8 | CID 10482602 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/Detoxin-D1)
- [3. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](https://triggered.stanford.clockss.org)
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